molecular formula C2H6N2OS B1265980 2-Sulfanylacetohydrazide CAS No. 760-30-5

2-Sulfanylacetohydrazide

Cat. No. B1265980
CAS RN: 760-30-5
M. Wt: 106.15 g/mol
InChI Key: VLERMNIUDRUNQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Sulfanylacetohydrazide derivatives and related compounds often involves the reaction of sulfonyl hydrazides with various electrophiles or nucleophiles under catalytic conditions. For instance, copper(I) bromide-dimethyl sulfide catalyzed the direct sulfanylation of 4-hydroxycoumarins with arylsulfonylhydrazides, demonstrating the utility of sulfonyl hydrazides in cross-coupling reactions to introduce sulfanyl groups (Paul et al., 2016). Similarly, iodine-catalyzed regioselective sulfenylation of imidazo[1,2-a]pyridines used sulfonyl hydrazides as a thiol surrogate, showcasing an efficient method for C-S bond formation (Organic & biomolecular chemistry, 2015).

Molecular Structure Analysis

The molecular structure of 2-Sulfanylacetohydrazide derivatives is critical in determining their reactivity and potential applications. Structural analyses often involve X-ray diffraction, NMR spectroscopy, and molecular docking studies to understand the spatial arrangement and electronic properties of these compounds. For example, Erkin and Krutikov (2019) described the synthesis and structure of N-(3-Sulfanylmethyl-4H-1,2,4-triazol-4-yl)-2-sulfanylacetamide containing terminal 2-amino-6-methylpyrimidin-4-yl fragments, highlighting the complexity and diversity of structures achievable with sulfanylacetohydrazide chemistry (Erkin & Krutikov, 2019).

Chemical Reactions and Properties

2-Sulfanylacetohydrazide and its derivatives participate in a wide range of chemical reactions, including sulfenylation, cyclization, and condensation reactions, which are fundamental in synthesizing various biologically active and heterocyclic compounds. The ability to undergo such diverse reactions is due to the presence of both the sulfanyl and hydrazide functional groups, which provide multiple sites of reactivity. For example, sulfenylation/cyclization reactions have been developed for the synthesis of sulfanylfurans, demonstrating the versatility of sulfanylacetohydrazide derivatives in heterocycle synthesis (Yang & Yan, 2017).

Scientific Research Applications

Enzyme Inhibition and Medicinal Chemistry

2-Sulfanylacetohydrazide and its derivatives have been explored for their potential as enzyme inhibitors. For instance, a study by Saeed et al. (2021) synthesized a series of hydrazine-carbonyl tethered sulfonamides derivatives as carbonic anhydrase isoform II (bCA II) and 15-Lipoxygenase enzyme (15-LOX) inhibitors. These compounds showed significant inhibitory effects, indicating their potential in treating disorders associated with these enzymes, such as inflammation, pancreatic carcinoma, and gastric carcinomas (Saeed et al., 2021).

Molecular Structure and NMR Spectroscopy

The structural properties of compounds involving 2-sulfanylacetohydrazide have been studied using nuclear magnetic resonance (NMR) spectroscopy. Ershov et al. (2016) investigated the structure of condensation products of 2-sulfanylacetohydrazide with various aldoses, providing insights into their molecular configurations, which are essential for understanding their chemical behavior and potential applications in medicinal chemistry (Ershov et al., 2016).

Inhibition of Mitochondrial Isozyme

The inhibition of mitochondrial isozymes has been a subject of interest. Vullo et al. (2004) studied the inhibition of the mitochondrial isozyme carbonic anhydrase (CA) V with aromatic and heterocyclic sulfonamides, including derivatives of 2-sulfanylacetohydrazide. Their findings indicate potential applications in treating or preventing conditions like obesity by inhibiting CA-mediated lipogenetic processes (Vullo et al., 2004).

Chemical Biology and Molecular Imaging

2-Sulfanylacetohydrazide-related compounds have applications in chemical biology, particularly in molecular imaging and detection of hydrogen sulfide and reactive sulfur species. Lin et al. (2015) discussed the use of reaction-based fluorescent probes for visualizing hydrogen sulfide pools in living systems, highlighting the utility of these compounds in studying reactive sulfur biology (Lin et al., 2015).

Corrosion Inhibition

In the field of materials science, derivatives of 2-sulfanylacetohydrazide have been explored for their anti-corrosion properties. Oyebamiji and Adeleke (2018) studied the inhibitory activity of 2,3-dihydroxypropyl-sulfanyl derivatives on carbon steel in acidic media, demonstrating the potential of these compounds in industrial applications (Oyebamiji & Adeleke, 2018).

Safety And Hazards

2-Sulfanylacetohydrazide has been classified as a dangerous substance1. The hazard statements include H301 and H312+H3321. Precautionary statements include P280, P301+P310, and P362+P3641.


Future Directions

The future directions for 2-Sulfanylacetohydrazide are not readily available from the search results. Further research or consultation with a chemical expert may be necessary for this information.


Please note that this information is based on the available search results and may not be fully comprehensive. Always consult with a chemical expert or refer to the appropriate safety data sheets (SDS) for complete information.


properties

IUPAC Name

2-sulfanylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2OS/c3-4-2(5)1-6/h6H,1,3H2,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLERMNIUDRUNQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NN)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60226901
Record name Acetic acid,2-mercapto-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60226901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Sulfanylacetohydrazide

CAS RN

760-30-5
Record name Mercaptoacetic acid hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000760305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid,2-mercapto-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60226901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-sulfanylacetohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MERCAPTOACETIC ACID HYDRAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FP2VC8AYZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AY Ershov, MY Vasileva, IV Lagoda… - Russian Journal of …, 2018 - Springer
… The 1H NMR spectrum of the condensation product of 2-sulfanylacetohydrazide with D-lactose (compound 1a) in D2O, recorded immediately after dissolution, contained a doublet …
Number of citations: 11 link.springer.com
AY Ershov, S Petersburg, S Petersburg… - Open Access Library …, 2016 - scirp.org
The structure of the condensation products of thiobenzohydrazide, 2-sulfanylacetohydrazide, 3-sulfanylpropiohydrazide, and 2-sulfanylbenzohydrazide with a series of aldoses (L-…
Number of citations: 8 www.scirp.org
AY Ershov, IV Lagoda, SI Yakimovich, IV Zerova… - Russian journal of …, 2009 - Springer
… In this respect, 3-sulfanylpropionylhydrazones IIIa–IIIc radically differ from the condensation products of aliphatic aldehydes with 2-sulfanylacetohydrazide, which were studied by us …
Number of citations: 16 link.springer.com
MY Vasileva, AY Ershov, VA Baygildin… - Russian Journal of …, 2018 - Springer
… Glyconanoparticles 4a obtained from the condensation product of D-lactose with 2-sulfanylacetohydrazide, as well as from D-lactose and D-maltose 2-sulfanylbenzoylhydrazones 6a …
Number of citations: 8 link.springer.com
AY Ershov, MY Vasilyeva, ML Levit, IV Lagoda… - Russian Journal of …, 2019 - Springer
… Glyconanoparticles 4a– 4c, 6a, and 6b containing 2-sulfanylacetohydrazide and 2-sulfanylbenzohydrazide fragments were stable on storage over 3–4 weeks; during this period, their …
Number of citations: 8 link.springer.com

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